molecular formula C18H16ClIN2O2S B2761231 N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide CAS No. 865162-60-3

N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide

Cat. No.: B2761231
CAS No.: 865162-60-3
M. Wt: 486.75
InChI Key: XTXIOJVVFQVIMY-UZYVYHOESA-N
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Description

N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives.

Preparation Methods

The synthesis of N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This is achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.

    Introduction of the ethoxyethyl group: The benzo[d]thiazole intermediate is then reacted with 2-chloroethyl ethyl ether in the presence of a base to introduce the ethoxyethyl group.

    Iodination: The resulting compound is iodinated using iodine and a suitable oxidizing agent, such as sodium iodate, to introduce the iodine atom.

    Formation of the final product: The iodinated intermediate is then reacted with 2-iodobenzoyl chloride in the presence of a base to form the final product.

Chemical Reactions Analysis

N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential bacterial cell wall components, leading to cell death. For its anticancer activity, the compound may induce apoptosis in cancer cells by interacting with key signaling pathways and enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide can be compared with other benzo[d]thiazole derivatives, such as:

Properties

IUPAC Name

N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClIN2O2S/c1-2-24-10-9-22-15-8-7-12(19)11-16(15)25-18(22)21-17(23)13-5-3-4-6-14(13)20/h3-8,11H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXIOJVVFQVIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClIN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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